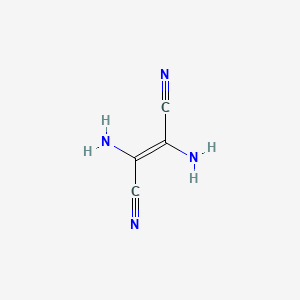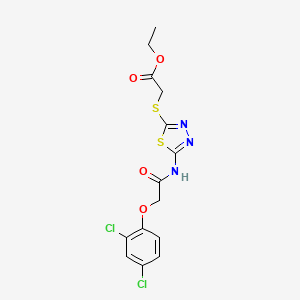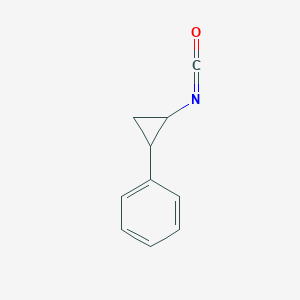
(2-Isocyanatocyclopropyl)benzene
説明
(2-Isocyanatocyclopropyl)benzene is a chemical compound with the molecular formula C10H9NO . It is a derivative of benzene, which is a cyclic hydrocarbon .
Molecular Structure Analysis
The molecular structure of (2-Isocyanatocyclopropyl)benzene consists of a benzene ring attached to a cyclopropyl group which is further attached to an isocyanate group . The average molecular mass is 159.185 Da .科学的研究の応用
Benzene Derivatives in Chemical Research
Benzene and its derivatives, including (2-Isocyanatocyclopropyl)benzene, are fundamental in chemical research, with applications spanning from biomedical research to materials science. Their study has led to the understanding of aromaticity and delocalization concepts in chemistry (Marwitz et al., 2009).
Optimization in Synthesis
Research has focused on optimizing the synthesis of benzene derivatives like 1,3-Bis(isocyanatomethyl)benzene, which are valuable in optical polymer composite materials and various industries. These efforts aim to develop safer and environmentally friendly synthesis routes, given the challenges associated with traditional synthesis methods (Jianxun et al., 2018).
Molecular Design for Device Applications
Polycyclic aromatic hydrocarbons (PAHs), including benzene derivatives, are integral in organic semiconductor research. They have potential applications in organic field-effect transistors and organic photovoltaics. Advances in molecular design have led to the creation of stable PAHs extending conjugation in two dimensions, crucial for environmental stability and high device performance (Zhang et al., 2015).
Cyclization and Ring Closure Studies
Investigations into ring closures of C-centred radicals onto isocyanates have been conducted to understand the reactivity of isocyanate groups. Such studies are fundamental in synthetic chemistry, offering insights into the formation of complex molecular structures (Minin & Walton, 2004).
Catalysis in Organic Synthesis
Benzene derivatives have been explored in the context of catalyst-driven reactions. For example, gold(I)-catalyzed tandem C-H and C-C bond activation in derivatives like (Cyclopropylidenecyclohexyl)benzene showcases the potential for creating biaryl derivatives through innovative catalytic processes (Jiang et al., 2010).
Structural Diversity and Synthetic Methods
The structural diversity of benzene derivatives is significant due to the potential for multiple substitutions. Advances in synthetic methods, such as C-H activation and cross-coupling reactions, have enabled the exploration of this diversity, leading to the creation of novel compounds with varied properties (Suzuki et al., 2015).
Environmental Impact Studies
Understanding the environmental impact of benzene and its derivatives is also crucial. For instance, studies on benzene oxidation kinetics and mechanisms contribute to assessing its environmental and health effects (Raoult et al., 2004).
将来の方向性
特性
IUPAC Name |
(2-isocyanatocyclopropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUXVJAFBUZREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N=C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isocyanatocyclopropyl)benzene | |
CAS RN |
63006-15-5 | |
| Record name | (2-isocyanatocyclopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


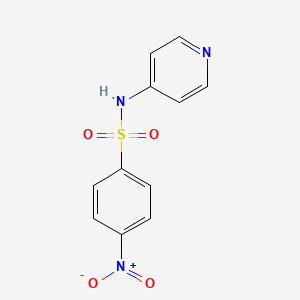
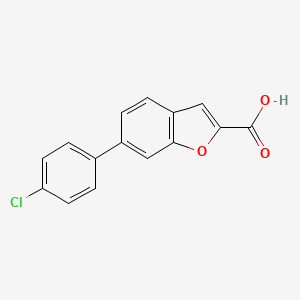
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2987640.png)



![N-[(2-Fluoro-5-methoxypyridin-3-yl)methyl]-N-[(3-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2987647.png)
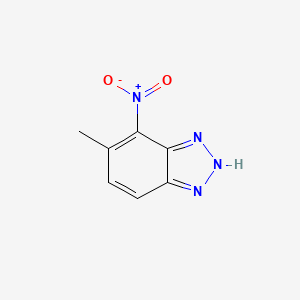
![1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2987651.png)
![2,5-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987653.png)
![2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2987655.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2987656.png)
